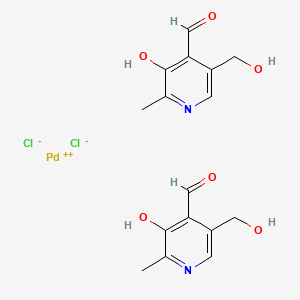

Palladium, dichlorobispyridoxal-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palladium is a chemical element with the symbol Pd and atomic number 46. It is a rare and lustrous silvery-white metal discovered in 1803 by William Hyde Wollaston . Palladium, along with platinum, rhodium, ruthenium, iridium, and osmium form a group of elements referred to as the platinum group metals (PGMs). These elements have similar chemical properties, but palladium has the lowest melting point and is the least dense among them .

Synthesis Analysis

Palladium nanoparticles (Pd NPs) are in increasing demand due to their excellent catalytic activity and the rising cost of palladium . They are synthesized using various chemical and physical methods. The physical methods require energy-intensive processes that include maintaining high temperatures and/or pressure. The chemical methods usually involve harmful solvents, hazardous reducing or stabilizing agents, or produce toxic pollutants and by-products .

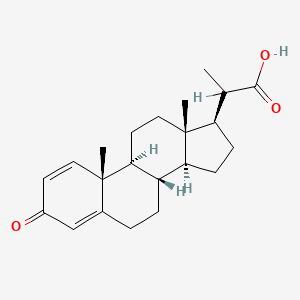

Molecular Structure Analysis

Palladium clusters have been extensively investigated due to their unique properties. The ground state structures of small palladium clusters are more sensitive to the charge states . For medium size Pd clusters, a face-centered cubic (fcc)-like growth behavior is found .

Chemical Reactions Analysis

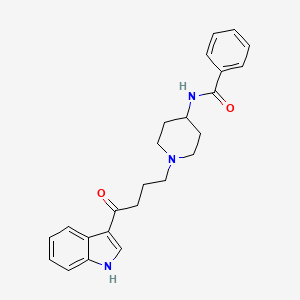

Palladium-catalyzed reactions are widely used in the pharmaceutical industry and the wider synthetic chemistry community, as they offer a facile way of accessing important functional motifs in molecules through the formation of carbon–carbon or carbon–heteroatom bonds .

Physical And Chemical Properties Analysis

Palladium is the least dense and has the lowest melting point of the platinum group metals . It can be found alloyed with gold and other platinum-group metals in various locations around the world . At room temperatures, palladium has an unusual property of absorbing nearly 900 times its own volume of hydrogen .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;palladium(2+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H9NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,4,10,12H,3H2,1H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZASCSRRLACYJC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO.CC1=NC=C(C(=C1O)C=O)CO.[Cl-].[Cl-].[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O6Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium, dichlorobispyridoxal- | |

CAS RN |

84206-78-0 |

Source

|

| Record name | Dichlorobispyridoxalpalladium (II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084206780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)